Cas no 1010931-75-5 (1-[3-(4-ethoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one)

1-[3-(4-Ethoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a pyrazoline derivative featuring a quinoxaline moiety and an ethoxyphenyl substituent. This compound exhibits potential as a versatile intermediate in medicinal chemistry, particularly in the development of bioactive molecules. The presence of the quinoxaline ring system suggests possible applications in targeting enzymes or receptors, given its structural similarity to known pharmacophores. The ethoxyphenyl group may enhance lipophilicity, potentially improving membrane permeability. The dihydropyrazole core could contribute to conformational rigidity, aiding in selective binding interactions. This scaffold may be of interest for further exploration in drug discovery programs, particularly in areas such as kinase inhibition or CNS-targeted therapies, due to its balanced heterocyclic architecture.
1-[3-(4-ethoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one structure
1010931-75-5 structure
Product Name:1-[3-(4-ethoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one
CAS No:1010931-75-5
MF:C21H20N4O2
MW:360.409104347229
CID:5381824
Update Time:2025-07-02

1-[3-(4-ethoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-[5-(4-ethoxyphenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]ethanone
    • 1-[3-(4-ethoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one
    • Inchi: 1S/C21H20N4O2/c1-3-27-17-7-4-15(5-8-17)19-13-21(25(24-19)14(2)26)16-6-9-18-20(12-16)23-11-10-22-18/h4-12,21H,3,13H2,1-2H3
    • InChI Key: LBXFDXOGZUTPSC-UHFFFAOYSA-N
    • SMILES: C(=O)(N1C(C2=CC=C3C(=C2)N=CC=N3)CC(C2=CC=C(OCC)C=C2)=N1)C

1-[3-(4-ethoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one Pricemore >>

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Additional information on 1-[3-(4-ethoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one

Introduction to 1-[3-(4-ethoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one (CAS No. 1010931-75-5)

1-[3-(4-ethoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique molecular architecture and potential biological activities. This compound, identified by the Chemical Abstracts Service Number (CAS No. 1010931-75-5), belongs to a class of heterocyclic derivatives that are increasingly being explored for their therapeutic properties. The presence of multiple pharmacophoric moieties, including a pyrazole ring, a quinoxaline moiety, and an ethoxyphenyl group, suggests that this molecule may exhibit a broad spectrum of biological interactions.

The synthesis and characterization of 1-[3-(4-ethoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one have been subjects of considerable interest in recent years. The compound's structure incorporates elements that are known to interact with biological targets in various ways, making it a promising candidate for further investigation in drug discovery pipelines. Specifically, the pyrazole ring is a well-documented scaffold in medicinal chemistry, often associated with anti-inflammatory, antiviral, and anticancer properties. The quinoxaline moiety, on the other hand, has been implicated in a variety of pharmacological activities, including antimicrobial and antitumor effects.

Recent advancements in computational chemistry have enabled more sophisticated virtual screening methods to identify potential drug candidates like 1-[3-(4-ethoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one. These methods leverage large datasets and machine learning algorithms to predict binding affinities and interactions with biological targets. Such computational approaches have significantly accelerated the drug discovery process by allowing researchers to prioritize compounds based on their predicted efficacy and selectivity. In this context, CAS No. 1010931-75-5 serves as a critical identifier for researchers who are exploring this compound's potential.

The ethoxyphenyl group in 1-[3-(4-ethoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-y]lethanone adds another layer of complexity to its pharmacological profile. This substituent is known to influence both the solubility and metabolic stability of molecules, which are crucial factors in drug development. By incorporating such groups, medicinal chemists aim to optimize bioavailability while minimizing off-target effects. The combination of these structural elements makes CAS No. 1010931 - 75 - 5 an intriguing subject for further study.

In vitro studies have begun to shed light on the biological activity of [CAS No. 101093175 - 5]. Initial experiments suggest that this compound may exhibit inhibitory effects on certain enzymes and receptors relevant to human health conditions such as cancer and inflammation. For instance, the pyrazole ring has been shown to interact with kinases and other enzymes involved in cell signaling pathways. Similarly, the quinoxaline moiety has demonstrated potential as an antagonist or agonist at various receptors. These interactions could translate into therapeutic benefits if further validated through rigorous testing.

The synthesis of [CAS No 101093175 - 75 - 5] presents its own set of challenges due to its complex structure. However, modern synthetic methodologies have made significant strides in enabling the efficient preparation of such molecules. Techniques such as multi-step organic synthesis combined with purification methods like high-performance liquid chromatography (HPLC) have allowed researchers to obtain high-purity samples suitable for biological evaluation. The ability to synthesize this compound reliably is essential for advancing its development into a potential therapeutic agent.

One of the most exciting aspects of studying [CAS No 101093175 - 75 - 5] is its potential for structural modification to enhance its pharmacological properties. By systematically varying substituents or functional groups within its framework, researchers can fine-tune its activity towards specific targets while minimizing side effects. This iterative process of design, synthesis, and evaluation is at the heart of modern drug discovery efforts aimed at developing safer and more effective treatments.

The integration of genomics and proteomics into drug discovery has also provided new insights into how compounds like [CAS No 101093175 - 75 - 5] might function at the molecular level. By analyzing gene expression profiles or protein interactions triggered by this compound, scientists can gain a deeper understanding of its mechanisms of action. Such information is invaluable for optimizing lead compounds and predicting their clinical efficacy before they enter human trials.

As research continues to uncover new therapeutic applications for heterocyclic compounds like [CAS No 101093175 - 75 - 5] , it is likely that this molecule will play an increasingly important role in addressing unmet medical needs . Its unique structural features offer a rich foundation for innovation , making it a compelling target for further investigation . With ongoing advancements in synthetic chemistry , computational biology , and biomarker analysis , the future looks promising for compounds such as this one .

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